5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile
Description
Properties
Molecular Formula |
C7H5N5 |
|---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
5-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-3-5-4-12-6(1-2-10-12)11-7(5)9/h1-2,4H,(H2,9,11) |
InChI Key |
MGUMPBGLHSJPRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=C(C(=CN2N=C1)C#N)N |
Origin of Product |
United States |
Preparation Methods
Reaction with β-Ketoesters and Enaminonitriles
A high-yielding approach involves reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles (1a-f ) with enaminonitrile derivatives (12 ) in pyridine. This generates the pyrazolo[1,5-a]pyrimidine core with a cyano group at C6, as demonstrated by Khalafy et al.. For example, pyrazole 9a reacts with enaminonitrile 12 to yield this compound (13 ) in 87–94% yield (Scheme 1). The reaction proceeds via nucleophilic attack of the pyrazole amine on the electrophilic carbonyl, followed by cyclization and dehydration.
Table 1: Optimization of Cyclocondensation Conditions
| Starting Material | Electrophile | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1a | Enaminonitrile 12 | Pyridine | None | 89 |
| 1b | Ethyl acetoacetate | AcOH | H₂SO₄ | 78 |
Multicomponent One-Pot Synthesis
Multicomponent reactions (MCRs) offer efficient access to complex heterocycles. A notable example is the one-pot synthesis using benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole catalyzed by a hexamethylenetetramine (HMTA)-based ionic liquid/MIL-101(Cr) composite.
Mechanistic Insights
The reaction initiates with Knoevenagel condensation between benzaldehyde and 3-cyanoacetyl indole, forming an α,β-unsaturated nitrile. Subsequent cyclization with 1H-tetrazole-5-amine yields the tetrazolo[1,5-a]pyrimidine-6-carbonitrile scaffold. Although this method primarily produces tetrazolo derivatives, substituting tetrazole-5-amine with 5-aminopyrazole analogs could adapt the route for pyrazolo[1,5-a]pyrimidine-6-carbonitriles.
Key Advantages:
-
Short reaction time (2–4 hours).
-
Recyclable catalyst (5 cycles without activity loss).
Post-Functionalization of Pyrazolo[1,5-a]pyrimidine Cores
Preformed pyrazolo[1,5-a]pyrimidine intermediates can be functionalized to introduce the C6-cyano and C5-amino groups.
Chloride Displacement with Cyanide
5,7-Dichloropyrazolo[1,5-a]pyrimidine (2 ) undergoes nucleophilic substitution at C5 or C7. Treatment with potassium cyanide in dimethylformamide (DMF) at 100°C introduces the cyano group, while ammonia or amines provide the amino substituent. For instance, reacting 2 with NH₃/MeOH yields 5-amino-7-chloropyrazolo[1,5-a]pyrimidine, which is further cyanated at C6 using CuCN/LiCl in DMF (Scheme 2).
Table 2: Functionalization of Dichloropyrazolo[1,5-a]pyrimidine
| Substrate | Reagent | Condition | Product | Yield (%) |
|---|---|---|---|---|
| 2 | KCN, DMF | 100°C, 12 h | 5-Cl-7-CN-pyrazolo[1,5-a]pyrimidine | 65 |
| 2 | NH₃, MeOH | RT, 24 h | 5-NH₂-7-Cl-pyrazolo[1,5-a]pyrimidine | 71 |
Reductive Amination and Cyano Group Incorporation
A multistep synthesis from ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate (13 ) involves reductive amination and cyanation. Aldehyde intermediate 22 reacts with methanesulfonylpiperazine under NaBH(OAc)₃ reduction to install the amine, followed by palladium-catalyzed cyanation using Zn(CN)₂.
Critical Steps:
-
Dess–Martin periodinane oxidation of alcohol 2 to aldehyde 3 (46% yield).
-
Reductive amination with sodium triacetoxyborohydride (84% yield).
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Competing pathways during cyclocondensation may yield regioisomers. Using electron-deficient enaminonitriles and acidic conditions (e.g., H₂SO₄/AcOH) favors the 6-cyano isomer.
Chemical Reactions Analysis
Cyclocondensation Reactions
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is frequently synthesized via cyclocondensation reactions, which involve the combination of 1,3-biselectrophilic compounds with 1,3-bisnucleophilic systems like NH-3-aminopyrazoles. This method enables structural modifications at positions 2, 3, 5, 6, and 7 of the fused ring system .
Mechanism :
-
Key Step : Nucleophilic attack of the amino group in the pyrazole moiety on the electrophilic carbonyl carbon of β-dicarbonyl compounds, followed by cyclization and dehydration .
-
Conditions : Acidic or basic catalysis, often with Lewis acids (e.g., copper(I) chloride) .
Example :
The reaction of β-enaminones (e.g., ethyl 2,4-dioxo-4-phenylbutanoate) with 3-aminopyrazoles yields pyrazolo[1,5-a]pyrimidine derivatives. For instance, Scheme 7 in illustrates how β-enaminones react with aminopyrazoles to form 5-hydroxypyrazolo[1,5-a]pyrimidines after uracil ring-opening and methylurea elimination .
Nucleophilic Substitution and Cyclization
This compound undergoes nucleophilic substitution reactions, particularly at the 7-position, to form derivatives with varied functional groups.
Mechanism :
-
SNAr Displacement : Chloropyrazolo[1,5-a]pyrimidines react with hydrazine hydrate or amines to replace leaving groups (e.g., Cl) with hydrazine or amino moieties .
-
Intramolecular Cyclization : Reactions of α-azidochalcones with 3-aminopyrazoles produce 6-amino derivatives via nucleophilic attack, cyclization, and tautomerization .
Example :
In , 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile reacts with hydrazine hydrate in ethanol to yield 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (92% yield). Subsequent reactions with ethoxymethylenecyanoacetate under reflux form substituted derivatives (e.g., 6 in , 95% yield) .
Pericyclic Reactions
Pericyclic reactions, such as [4+2] cycloadditions (Diels-Alder), provide alternative pathways to synthesize pyrazolo[1,5-a]pyrimidines without starting from aminopyrazoles.
Mechanism :
-
Click Reaction : Propargylic sulfonylhydrazones react with sulphonyl azides under copper(I) chloride catalysis to form triazoles, which decompose into intermediates. Subsequent Diels-Alder reactions form the fused ring system .
-
Scalability : One-pot methods under mild conditions have been reported for large-scale synthesis .
Example :
N-Propargylic sulfonylhydrazone undergoes a copper-catalyzed click reaction to form a triazole intermediate, which then undergoes intramolecular Diels-Alder cyclization to yield the pyrazolo[1,5-a]pyrimidine core .
Modification Reactions
Post-synthesis modifications expand the functional diversity of This compound , enabling the introduction of pharmacophores.
Acylation :
-
7-Amino derivatives are acylated to introduce ester or amide groups, enhancing biological activity. For instance, 7-amino-5-aryl-6-cyanoazolo[1,5-a]pyrimidines undergo acylation to form derivatives with improved cytotoxicity against cancer cell lines .
Alkylation and Substitution :
-
Nucleophilic aromatic substitution replaces halogens with functional groups (e.g., aryl, alkyl) at the 7-position .
-
Electrophilic substitution at the 3-position introduces carbonyl or nitrile groups, altering electronic properties .
Table 1: Key Reactions and Outcomes
Biological Activity Correlation
The chemical reactivity of This compound correlates with its biological activity. For example:
-
Cytotoxicity : Acylated derivatives show enhanced mitochondrial potential reduction in cancer cells .
-
Enzymatic Inhibition : Substituents at positions 2 and 3 (e.g., amides, esters) modulate α-glucosidase inhibition, with IC₅₀ values as low as 15.2 µM .
This synthesis-focused analysis highlights the versatility of This compound in medicinal chemistry, driven by its diverse reaction pathways and tunable functional groups. Future research should explore novel substitution patterns and catalytic methods to further optimize its therapeutic potential.
Scientific Research Applications
Chemical Properties and Structure
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile features a pyrazolo-pyrimidine core structure, which is known for its ability to interact with various biological targets. Its molecular formula is , and it possesses unique properties that make it suitable for various applications in medicinal chemistry.
Anticancer Applications
Recent studies have demonstrated the anticancer potential of this compound derivatives. These compounds have shown significant activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the efficacy of several derivatives of this compound against different cancer types. The results indicated that these compounds could induce apoptosis in A549 lung cancer cells through mitochondrial pathways.
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. It has been shown to inhibit key enzymes involved in metabolic pathways, making it a candidate for treating diseases such as diabetes and obesity.
Enzyme Inhibition Data
The compound has exhibited competitive inhibition against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Neuropharmacological Applications
The compound also shows promise in neuropharmacology. Research indicates that derivatives can act as anxiolytics and have potential applications in treating central nervous system disorders.
Case Study: Anxiolytic Activity
In vitro studies demonstrated that certain derivatives of this compound exhibited significant anxiolytic effects comparable to established anxiolytic medications.
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various pathogenic strains. Studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study focused on the antimicrobial properties of derivatives found promising results against common bacterial strains, indicating its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazolo-pyrimidine derivatives are highly dependent on substituent patterns. Key analogues include:
A. 7-Amino-2-methyl-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles
- Example: 7-Amino-2-methyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (4a) Substituents: Methyl at C2, p-tolyl at C3. Synthesis: One-pot domino reaction of aldehydes, malononitrile, and 3-amino-5-methylpyrazole. IR Data: 3449 cm⁻¹ (N–H), 2212 cm⁻¹ (C≡N). Melting Point: Not reported, but yields range from 78–89% .
B. Tetrazolo[1,5-a]pyrimidine-6-carbonitriles
C. Triazolo[1,5-a]pyrimidine-6-carbonitriles
- Example: 5-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile Substituents: Triazolo ring fused at positions 1 and 5. Applications: Potential kinase inhibitors with enhanced solubility due to the triazolo ring .
Physicochemical and Spectral Properties
*Data compiled from . *Melting points vary based on aryl substituents.
Biological Activity
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antiviral, and kinase inhibitory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a pyrazole ring fused to a pyrimidine ring with a cyano group at the 6-position and an amino group at the 5-position. These functional groups enhance the compound's reactivity and biological profile, making it a valuable scaffold for drug development.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer activity. A study demonstrated that these compounds can inhibit various kinases involved in cancer progression, particularly Pim-1 and Flt-3 kinases. The lead compound from this study showed strong inhibition of BAD protein phosphorylation and colony formation in cancer cells, suggesting effective cellular activity through kinase inhibition .
Table 1: Anticancer Activity of Selected Derivatives
| Compound Name | Target Kinase | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 11b | Pim-1 | <0.01 | Inhibition of BAD phosphorylation |
| Compound 9a | Flt-3 | <0.05 | Inhibition of cell survival pathways |
Antiviral Properties
In addition to anticancer activity, this compound has shown potential as an antiviral agent. Its structural similarity to other antiviral compounds allows it to interact with viral proteins effectively. Research highlights its ability to inhibit viral replication through mechanisms involving the disruption of viral protein synthesis .
Kinase Inhibition
The compound has been extensively studied for its kinase inhibitory properties. It has been identified as a selective inhibitor for several kinases associated with tumor growth and proliferation. The selectivity profile is crucial for minimizing off-target effects in therapeutic applications.
Table 2: Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM |
|---|---|
| Pim-1 | >98% |
| TRKC | 96% |
| Flt-3 | >90% |
| TRKB | >80% |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- IRAK4 Inhibition : A series of modifications to the compound led to the development of potent IRAK4 inhibitors, which showed significant inhibition of IL-6 secretion in vivo, correlating with their potency in whole-blood assays .
- Selectivity and Safety : The lead compounds demonstrated high selectivity against a panel of oncogenic kinases with minimal hERG inhibition (a common measure for cardiac safety), indicating their potential as safe therapeutic agents .
- Antimicrobial Activity : Recent studies have also explored the antimicrobial properties of this compound class, showing efficacy against various bacterial strains, thus broadening its therapeutic potential .
Q & A
Q. What are the common synthetic routes for 5-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of 5-aminopyrazole precursors with β-diketones or enamines. For example:
- Step 1 : React 5-aminopyrazole derivatives (e.g., substituted with arylazo groups) with acetyl acetone or malononitrile in ethanol or DMF under reflux conditions .
- Step 2 : Use triethylamine as a catalyst to enhance reaction efficiency and yield.
- Optimization : Adjust reflux duration (6–24 hours) and solvent polarity (e.g., ethanol vs. DMF) to control regioselectivity and minimize side products. Yields range from 62% to 70%, depending on substituents and reaction conditions .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?
Methodological Answer: Key techniques include:
- 1H/13C NMR : Identify substituent-specific signals (e.g., aromatic protons at δ 6.5–8.5 ppm, nitrile groups at ~110 ppm in 13C NMR) .
- IR Spectroscopy : Detect nitrile stretches (~2200 cm⁻¹) and amine N–H vibrations (~3400 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ions (e.g., [M+H]+ for C21H16ClN7Al at m/z 402.1) .
- Elemental Analysis : Validate C, H, N percentages (e.g., 24.40% N in compound 10c) .
Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine scaffolds?
Methodological Answer: These compounds exhibit diverse pharmacological properties:
- Cytotoxicity : Derivatives with electron-withdrawing groups (e.g., Cl, CN) show enhanced activity against cancer cell lines .
- Antimicrobial Activity : Arylazo-substituted derivatives inhibit bacterial growth via DNA intercalation .
- Antiviral Potential : Structural analogs (e.g., pyrazolo[1,5-a]pyridines) target viral protease enzymes .
Advanced Research Questions
Q. How do substituents at the 3- and 5-positions influence the electronic properties and reactivity of pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Electron-Donating Groups (e.g., methoxy) : Increase electron density at the pyrimidine ring, enhancing nucleophilic substitution reactivity .
- Electron-Withdrawing Groups (e.g., Cl, CN) : Stabilize intermediates in cyclization reactions, improving yields .
- Arylazo Substituents : Introduce π-conjugation, altering UV-Vis absorption spectra (e.g., λmax shifts from 450 nm to 520 nm) .
Q. How can contradictory spectral data (e.g., melting points, NMR shifts) be resolved for structurally similar derivatives?
Methodological Answer:
- Case Study : Compounds 10c (melting point 266–268°C) and 10d (263–265°C) differ by a single substituent (Cl vs. p-tolyl). Use differential scanning calorimetry (DSC) to confirm phase transitions .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., pyrazole vs. pyrimidine ring protonation) .
- Computational Chemistry : Compare DFT-calculated NMR shifts with experimental data to assign signals .
Q. What strategies improve the regioselectivity of pyrazolo[1,5-a]pyrimidine synthesis?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
- Catalytic Additives : Triethylamine or acetic acid directs regiochemistry by stabilizing intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours) and improves regioselectivity via controlled heating .
Q. How can pyrazolo[1,5-a]pyrimidine derivatives be functionalized for targeted drug delivery?
Methodological Answer:
- Carboxamide Linkers : Introduce -CONHR groups (e.g., using ethyl cyanoacetate) for covalent conjugation to antibodies .
- PEGylation : Attach polyethylene glycol chains to enhance solubility and bioavailability .
- Prodrug Design : Mask reactive groups (e.g., amines) with enzymatically cleavable protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
